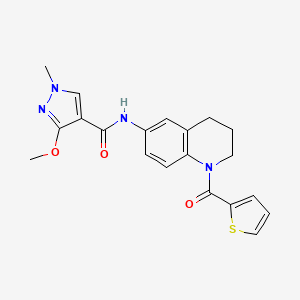
3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide , identified by its CAS number 1207033-71-3, is a novel pyrazole derivative with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the realms of cancer therapy and anti-inflammatory responses. This article aims to compile and analyze the biological activity of this compound based on available research findings.
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets that are implicated in various disease processes. Preliminary studies indicate that it may act as a bromodomain inhibitor , which plays a crucial role in regulating gene expression through chromatin remodeling.
Bromodomain Inhibition
Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, influencing transcriptional regulation. The compound has shown potential to inhibit bromodomain-containing proteins, which are often overexpressed in cancer cells. This inhibition can lead to reduced expression of oncogenes such as c-MYC, thereby inducing cell cycle arrest and apoptosis in malignant cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance:
- Compound Efficacy : A related pyrazole compound demonstrated significant anti-proliferative effects against various leukemia cell lines, exhibiting IC50 values in the low nanomolar range (e.g., 33 nM for BRD4 inhibition) .
- Cell Cycle Arrest : The mechanism involves G0/G1 phase arrest, which is critical for halting the proliferation of cancer cells. This suggests that our compound may exhibit similar properties.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can also modulate inflammatory pathways:
- Cytokine Production : Compounds with structural similarities have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophage models .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of BRD4 with an IC50 of 80 nM and anti-proliferative effects on HL-60 cells. |
| Study 2 | Discussed multi-drug therapies involving pyrazole derivatives showing promise against viral infections by modulating immune responses. |
| Study 3 | Investigated related compounds showing anti-inflammatory properties through inhibition of NF-kB signaling pathways. |
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-12-15(19(22-23)27-2)18(25)21-14-7-8-16-13(11-14)5-3-9-24(16)20(26)17-6-4-10-28-17/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJZZFWMXFMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














